8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
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Overview
Description
8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . The unique structure of this compound, which includes a hydroxy-methylcyclopentyl group and a methylsulfanyl group, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . For 8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one, the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: Starting with 5-acetyl-4-aminopyrimidines, the compound is acylated with carboxylic anhydrides or acid chlorides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the methylsulfanyl group could introduce various functional groups.
Scientific Research Applications
8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another derivative with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Known for its antiproliferative properties.
Uniqueness
8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the hydroxy-methylcyclopentyl group and the methylsulfanyl group enhances its potential as a therapeutic agent, particularly in cancer treatment.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H17N3O2S/c1-14(19)7-3-4-10(14)17-11(18)6-5-9-8-15-13(20-2)16-12(9)17/h5-6,8,10,19H,3-4,7H2,1-2H3/t10?,14-/m1/s1 |
InChI Key |
NRSPJHJRIBXXON-LNUXAPHWSA-N |
Isomeric SMILES |
C[C@]1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O |
Canonical SMILES |
CC1(CCCC1N2C(=O)C=CC3=CN=C(N=C32)SC)O |
Origin of Product |
United States |
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